(S)-Methyl 2-amino-5-(dimethylamino)-5-oxopentanoate, also known as methyl 2,5-diamino-5-oxopentanoate, is an important compound in organic chemistry and biochemistry. It features a chiral center, making it significant in pharmaceutical applications where stereochemistry plays a crucial role. This compound is characterized by its amino acid-like structure, which allows it to participate in various biological and chemical reactions.
(S)-Methyl 2-amino-5-(dimethylamino)-5-oxopentanoate can be sourced from various chemical suppliers and is classified under amino acid derivatives. Its structure consists of an amine group, a ketone, and a methyl ester, placing it within the broader category of amino acids and their derivatives.
The synthesis of (S)-Methyl 2-amino-5-(dimethylamino)-5-oxopentanoate can be achieved through several methods:
These methods highlight the compound's versatility in synthetic applications while adhering to modern sustainability practices.
The molecular formula of (S)-Methyl 2-amino-5-(dimethylamino)-5-oxopentanoate is , with a molecular weight of approximately 160.17 g/mol.
The structural representation includes:
The InChI key for this compound is InChI=1S/C6H12N2O3/c1-11-6(10)4(7)2-3-5(8)9/h4H,2-3,7H2,1H3,(H2,8,9).
(S)-Methyl 2-amino-5-(dimethylamino)-5-oxopentanoate undergoes several types of chemical reactions:
These reactions are essential for modifying the compound to enhance its properties or create derivatives for specific applications.
The mechanism of action for (S)-Methyl 2-amino-5-(dimethylamino)-5-oxopentanoate involves its interaction with biological targets such as enzymes and receptors. The presence of the amine group allows it to participate in hydrogen bonding and ionic interactions, which are crucial for binding to biological macromolecules.
Research indicates that this compound may exhibit antioxidant properties and influence metabolic pathways through its interactions with various biomolecules .
(S)-Methyl 2-amino-5-(dimethylamino)-5-oxopentanoate exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications and formulations.
(S)-Methyl 2-amino-5-(dimethylamino)-5-oxopentanoate has diverse applications across multiple fields:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2